Antimicrobial Biofilm Inhibition vs. Unsubstituted Benzoic Acid
4-Chloro-3-hydroxy-5-nitrobenzoic acid demonstrates antimicrobial activity against Enterococcus faecalis biofilm formation with an IC50 of 2.29 µM (2.29E+3 nM) after 20 hours by crystal violet staining analysis [1]. In contrast, unsubstituted benzoic acid shows minimal antibiofilm activity, with reported BIC50 values exceeding 600 µM in comparable biofilm inhibition assays against multiple bacterial strains [2]. The introduction of chloro, hydroxy, and nitro substituents yields at least a 19-fold improvement in biofilm inhibitory potency relative to the unsubstituted parent scaffold.
| Evidence Dimension | Antimicrobial biofilm inhibition (IC50) |
|---|---|
| Target Compound Data | 2.29 µM (2.29E+3 nM) |
| Comparator Or Baseline | Unsubstituted benzoic acid (>600 µM BIC50) |
| Quantified Difference | ≥19-fold lower IC50 (improved potency) |
| Conditions | Enterococcus faecalis biofilm formation, 20 hours, crystal violet staining |
Why This Matters
The ~19-fold enhanced antibiofilm activity supports selection of this compound over unsubstituted benzoic acid for antimicrobial screening libraries or as a starting scaffold for developing biofilm-targeting agents.
- [1] BindingDB. BDBM50497203 (CHEMBL3115985): Antimicrobial activity against Enterococcus faecalis assessed as inhibition of biofilm formation, IC50 = 2.29E+3 nM. View Source
- [2] Molecules, 2016, 21(10): Table 3. BIC50 values >600 µM reported for weak acid biofilm inhibitors against multiple bacterial strains. View Source
